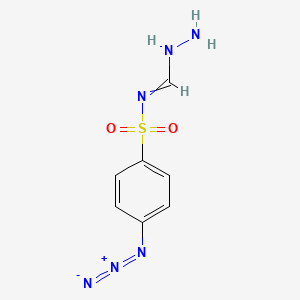![molecular formula C12H12N2OS B14396910 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one CAS No. 88091-00-3](/img/structure/B14396910.png)
1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
The synthesis of 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-methylbenzoyl chloride reacts with the thiadiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propan-2-one Moiety:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace one of the ring substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted thiadiazole derivatives.
科学的研究の応用
1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin, affecting neurotransmitter levels in the brain . This inhibition can result in various physiological effects, including mood alteration and potential therapeutic benefits.
類似化合物との比較
1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one can be compared with other similar compounds, such as:
Methiopropamine: An organic compound structurally related to methamphetamine, known for its stimulant properties.
2-Bromo-4’-methylpropiophenone: A compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
3-Methylmethcathinone: A synthetic cathinone with stimulant properties, similar to those of amphetamines.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
88091-00-3 |
|---|---|
分子式 |
C12H12N2OS |
分子量 |
232.30 g/mol |
IUPAC名 |
1-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-5-10(6-4-8)12-13-11(16-14-12)7-9(2)15/h3-6H,7H2,1-2H3 |
InChIキー |
YUBMLSZRLUAUKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


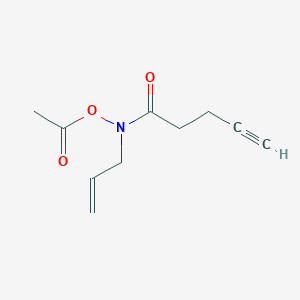
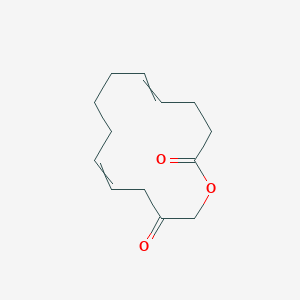
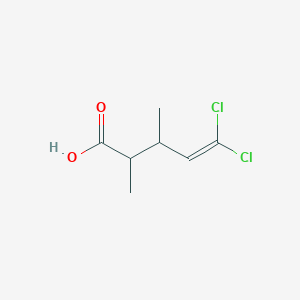

![{[1-(1-Methoxycyclohexyl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14396845.png)
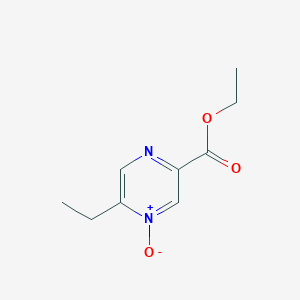
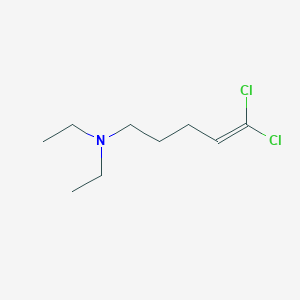
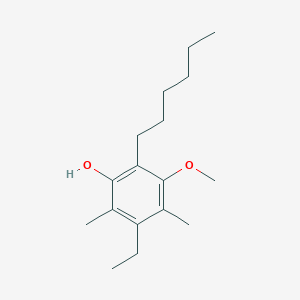
![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)

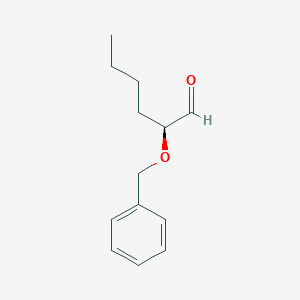
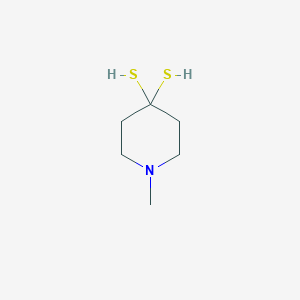
![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)
